molecular formula C19H35NO2S2 B14591574 8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid CAS No. 61522-52-9

8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid

Cat. No.: B14591574
CAS No.: 61522-52-9
M. Wt: 373.6 g/mol
InChI Key: ZFLSZNNDKPDTEN-IRXDYDNUSA-N
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Description

8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid is a complex organic compound characterized by its unique thiazolidine ring structure

Preparation Methods

The synthesis of 8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid involves multiple steps. The process typically begins with the preparation of key intermediates, followed by their coupling and functionalization. One common synthetic route involves the coupling of 1-bromo-5-methyl-2-hexene with N-isovaleryl-1-prolinol, followed by a series of reactions including epoxidation, mesylation, and azide displacement . Industrial production methods may involve large-scale synthesis with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid include:

The uniqueness of this compound lies in its specific thiazolidine ring structure and the presence of both octyl and sulfanylidene groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61522-52-9

Molecular Formula

C19H35NO2S2

Molecular Weight

373.6 g/mol

IUPAC Name

8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid

InChI

InChI=1S/C19H35NO2S2/c1-2-3-4-5-7-10-13-16-17(24-19(23)20-16)14-11-8-6-9-12-15-18(21)22/h16-17H,2-15H2,1H3,(H,20,23)(H,21,22)/t16-,17-/m0/s1

InChI Key

ZFLSZNNDKPDTEN-IRXDYDNUSA-N

Isomeric SMILES

CCCCCCCC[C@H]1[C@@H](SC(=S)N1)CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC1C(SC(=S)N1)CCCCCCCC(=O)O

Origin of Product

United States

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